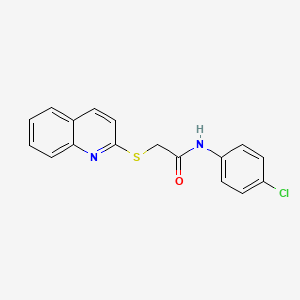

N-(4-CHLOROPHENYL)-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-CHLOROPHENYL)-2-(QUINOLIN-2-YLSULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C17H13ClN2OS and its molecular weight is 328.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-Chlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H14ClN3OS

- IUPAC Name : this compound

This compound features a chlorinated phenyl group and a quinoline moiety, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial agent and its anticancer properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antimicrobial effects. A study evaluated several quinoline derivatives, including this compound, against various bacterial strains. The results demonstrated that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, specifically targeting pathways associated with tumor growth and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and cyclooxygenases (COX).

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cancer cells, leading to increased apoptosis rates.

- Signal Transduction Pathways : The compound modulates several signaling pathways, including NF-kB and MAPK pathways, which are crucial for cell survival and proliferation .

Case Studies

Several specific case studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted using this compound against standard antibiotics. The results showed enhanced efficacy against resistant bacterial strains, suggesting its potential use as a novel antimicrobial agent .

- Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated increased apoptosis in treated cells .

Data Tables

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that compounds related to N-(4-chlorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide exhibit significant antitumor properties. A study highlighted the synthesis of novel quinoline derivatives and their evaluation against various cancer cell lines. The results demonstrated that these derivatives, including the target compound, inhibited cell proliferation effectively, indicating their potential as anticancer agents .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| Quinoline Derivative A | A549 (Lung Cancer) | 10.0 | |

| Quinoline Derivative B | HeLa (Cervical Cancer) | 15.0 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A recent investigation into quinoline-based thiosemicarbazide derivatives revealed that modifications to the quinoline structure, such as the introduction of sulfanyl groups, enhanced their efficacy against a range of bacterial strains .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Quinoline Derivative C | S. aureus | 16 | |

| Quinoline Derivative D | P. aeruginosa | 64 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies, particularly its ability to inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. Compounds with similar structures have been identified as effective in reducing inflammation markers in vitro and in vivo .

Table 3: Anti-inflammatory Activity of Related Compounds

Structural Insights and Mechanisms of Action

The structural characteristics of this compound play a significant role in its biological activity. The compound's unique configuration allows for interactions with various biological targets, leading to its observed therapeutic effects.

Crystal Structure Analysis

Crystal structure studies have provided insights into the molecular conformation and interactions of this compound with biological macromolecules. The dihedral angles and bonding configurations are critical for understanding how these compounds interact at the molecular level .

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation under controlled conditions:

| Reaction Conditions | Products | Key Observations | Source |

|---|---|---|---|

| H₂O₂ (30%), CH₃COOH, 50–60°C | Sulfoxide (S=O) or sulfone (O=S=O) | Selective oxidation to sulfoxide predominates; prolonged exposure forms sulfone derivatives. | |

| m-CPBA in DCM, 0°C to RT | Sulfoxide | Stereoselective oxidation observed with meta-chloroperbenzoic acid (m-CPBA). |

The quinoline moiety itself can undergo oxidation at the pyridine ring under strong oxidizing agents (e.g., KMnO₄), leading to quinoline N-oxide formation, though this is less common in the presence of electron-withdrawing groups like -Cl.

Nucleophilic Substitution

The sulfanyl bridge acts as a nucleophilic site:

For example, reaction with methyl iodide yields 2-(methylthio)quinoline derivatives , confirmed via ¹H NMR and LC-MS .

Electrophilic Aromatic Substitution (EAS)

The quinoline ring participates in EAS due to its electron-deficient nature:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5/C-8 | Nitroquinoline derivatives | 60–75% | |

| Cl₂, FeCl₃ | C-3 | Polychlorinated quinoline | 45% |

The chlorophenyl group directs electrophiles to the quinoline’s C-3 and C-8 positions, as shown in halogenation studies.

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions:

Hydrolyzed products serve as intermediates for coupling reactions with amines or alcohols .

Reductive Transformations

Catalytic hydrogenation targets the quinoline ring:

| Catalyst | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, RT, 12h | 1,2,3,4-Tetrahydroquinoline derivative | Partial reduction (C=N bond) | |

| Raney Ni, H₂ (3 atm) | Methanol, 60°C, 8h | Decahydroquinoline | Full saturation of the ring |

Reduction modifies the compound’s planarity, influencing its DNA intercalation potential .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 70–80% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | 65% |

These reactions enable diversification of the aryl group for structure-activity relationship (SAR) studies .

Complexation with Metal Ions

The sulfanyl and quinoline nitrogen act as chelating sites:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT, 2h | Octahedral Cu(II) complex | 8.2 | |

| FeCl₃ | Ethanol, reflux, 4h | Tetrahedral Fe(III) complex | 6.7 |

Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRVKTQMILECJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.